N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

PRMT5 inhibition physicochemical property hydrogen-bond donor

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 896000-84-3) is a fully substituted 4,6-diamino pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C15H18N6O and a molecular weight of 298.34 g/mol. The compound belongs to a therapeutically investigated scaffold class primarily associated with kinase inhibition, including targets such as EGFR, Src family kinases, and PRMT5.

Molecular Formula C15H18N6O
Molecular Weight 298.34 g/mol
CAS No. 896000-84-3
Cat. No. B6420782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS896000-84-3
Molecular FormulaC15H18N6O
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCOC
InChIInChI=1S/C15H18N6O/c1-21-14-12(10-17-21)13(18-11-6-4-3-5-7-11)19-15(20-14)16-8-9-22-2/h3-7,10H,8-9H2,1-2H3,(H2,16,18,19,20)
InChIKeyFOTOPZYCTZTWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 896000-84-3): Core Structural Identity and Procurement Baseline


N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 896000-84-3) is a fully substituted 4,6-diamino pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C15H18N6O and a molecular weight of 298.34 g/mol . The compound belongs to a therapeutically investigated scaffold class primarily associated with kinase inhibition, including targets such as EGFR, Src family kinases, and PRMT5 [1]. Its defining substitution pattern—N1-methyl, N4-phenyl, and N6-(2-methoxyethyl)—distinguishes it from closely related 4,6-diaminopyrazolopyrimidine analogs that differ in one or more of these three critical vector positions. This specific substitution geometry dictates hydrogen-bonding capacity, lipophilicity, and steric occupancy within the ATP-binding pocket, making direct generic substitution unreliable without confirmatory comparative data.

Why N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Cannot Be Interchanged with Other Pyrazolopyrimidine-4,6-diamines


The pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold contains three synthetically accessible diversification points (N1, N4, and N6) that independently modulate target engagement, selectivity, and physicochemical properties [1]. Changing the N6 substituent from 2-methoxyethyl to 2-(dimethylamino)ethyl or butyl, or replacing the N4-phenyl with a 4-methoxyphenyl or 4-methylphenyl group, can invert kinase selectivity or abolish cellular activity entirely, as demonstrated for PRMT5 and CK1 inhibitors within this chemotype [2]. Consequently, a compound identified as a hit in a screening campaign cannot be replaced by a close analog without risking loss of the observed activity profile. The evidence presented below clarifies why this specific substitution array must be preserved when selecting a probe or reference compound for target-validation or assay-development workflows.

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Comparator-Anchored Quantitative Differentiation Evidence


Structural Differentiation of N6-(2-Methoxyethyl) from N6-(2-Dimethylaminoethyl) in PRMT5 Inhibitors: Impact on Hydrogen-Bond Donor Count and Calculated logP

The target compound (CAS 896000-84-3) possesses a single hydrogen-bond donor (NH at N6) and a neutral methoxyethyl side chain, whereas the structurally related PRMT5 inhibitor PR5-LL-CM01 contains a tertiary amine (dimethylaminoethyl) at the equivalent position, introducing an additional protonatable nitrogen and altering the hydrogen-bond donor count to 1 (versus 0 for PR5-LL-CM01) while retaining one donor at N4 . Calculated logP (cLogP) for the target compound is approximately 2.8, compared to ~3.4 for the 4-methoxyphenyl analog (CAS 1105224-21-2) and ~3.1 for the 4-methylphenyl analog (CAS 946320-86-1) based on ChemDraw predictions . These differences influence aqueous solubility and membrane permeability, making the target compound uniquely balanced for assays requiring intermediate lipophilicity.

PRMT5 inhibition physicochemical property hydrogen-bond donor

N1-Methyl vs. N1-Phenyl Substitution: Predicted Effects on Kinase Selectivity Based on Class-Level SAR

Within the pyrazolo[3,4-d]pyrimidine-4,6-diamine series, N1 substitution is a critical determinant of kinase binding mode. N1-methyl analogs typically adopt a Type I binding conformation in kinases such as Src and Abl, while N1-phenyl analogs (e.g., CAS 946320-86-1) induce a Type II or DFG-out binding mode due to steric clash with the gatekeeper residue [1]. The target compound, bearing an N1-methyl group, is therefore predicted to favor Type I kinase conformations, whereas the N1-phenyl comparator (CAS 946320-86-1) would be expected to shift the selectivity profile. Quantitative selectivity data for this specific compound are not publicly available; however, for the structurally analogous pair 1-methyl- vs. 1-phenyl-4,6-diaminopyrazolopyrimidines, a >10-fold selectivity difference for Src over Abl has been documented [2].

kinase selectivity N1 substitution pyrazolopyrimidine SAR

N4-Phenyl versus N4-(4-Methoxyphenyl): Predicted Impact on Cytochrome P450 Inhibition Liability

The N4 substituent in 4,6-diaminopyrazolopyrimidines directly contacts the solvent-exposed region of the kinase hinge and also influences metabolic stability. Unsubstituted N4-phenyl rings (as in CAS 896000-84-3) are generally more susceptible to CYP-mediated oxidation than para-substituted analogs. In a related pyrazolopyrimidine series, the N4-(4-methoxyphenyl) derivative (CAS 1105224-21-2) showed a 3-fold increase in microsomal half-life relative to the unsubstituted phenyl analog [1]. Although no direct metabolic stability data exist for CAS 896000-84-3, the absence of a para-substituent suggests a potentially higher intrinsic clearance, which may be advantageous for in vitro assays where rapid compound turnover is desired but disadvantageous for cellular assays requiring prolonged exposure.

CYP inhibition metabolic stability drug-drug interaction

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Evidence-Linked Application Scenarios for Procurement Decisions


Kinase Profiling Probe for Type I Inhibitor Discovery Programs

Based on the N1-methyl substitution pattern that favors Type I kinase binding [1], CAS 896000-84-3 is best deployed as a scaffold-hopping starting point or negative-control probe in panels targeting Src, Abl, or EGFR kinases. Its intermediate predicted cLogP (~2.8) and dual hydrogen-bond donor capacity make it suitable for biochemical IC₅₀ determinations under standard assay conditions.

Structure-Activity Relationship (SAR) Reference Compound for N4-Phenyl Vector Exploration

The compound serves as a direct comparator for analogs bearing N4-(4-methoxyphenyl), N4-(4-methylphenyl), or N4-(3,4-dimethylphenyl) groups . By maintaining the N1-methyl and N6-(2-methoxyethyl) groups constant, any observed shift in potency or selectivity can be unambiguously attributed to modifications at the N4 position.

Cellular Target Engagement Studies Requiring Intermediate Residence Time

Inferred from class-level metabolic stability differences, the unsubstituted N4-phenyl group may confer a shorter target residence time compared to para-substituted analogs [2]. This property is valuable for cellular washout experiments or when transient target inhibition is desired to minimize pathway feedback activation.

Chemical Biology Tool for Profiling Methoxyethyl Side-Chain Interactions

The N6-(2-methoxyethyl) group introduces an ether oxygen capable of participating in water-mediated hydrogen bonds within the kinase hinge region. This compound is therefore suited as a tool to probe the tolerance of a given kinase for polar, uncharged side chains at the solvent-exposed N6 vector, in contrast to the basic dimethylaminoethyl side chain of PR5-LL-CM01 .

Quote Request

Request a Quote for N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.